3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-13-8-3-2-7-12(13)15-21(18,19)11-6-4-5-10(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHEBKKRMIQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236695 | |
| Record name | 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147410-79-5 | |
| Record name | 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147410-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Mechanistic Investigations of 3 2 Methoxyphenyl Sulfamoyl Benzoic Acid and Its Analogues in Vitro Studies
Receptor Agonism and Antagonism Characterization
Molecular Mechanisms of Anti-apoptotic and Mucosal Barrier Protection via Receptor Modulation
The therapeutic potential of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid and its analogues extends to the protection of mucosal barriers and the inhibition of apoptosis, primarily through the specific modulation of lysophosphatidic acid (LPA) receptors. LPA is a bioactive lipid that signals through multiple G protein-coupled receptors (GPCRs), with the LPA2 receptor subtype being instrumental in mediating protective effects within the gastrointestinal tract. researchgate.net
Research has led to the development of sulfamoyl benzoic acid (SBA) analogues that function as the first identified specific agonists for the LPA2 receptor, with some demonstrating subnanomolar activity. researchgate.net The activation of the LPA2 receptor is crucial for protecting cells from apoptosis induced by stressors like radiation and for maintaining the integrity of the mucosal barrier in the gut. researchgate.net Studies using Lpar2 knockout mice have confirmed that this receptor is both necessary and sufficient to shield cells from radiation-induced apoptotic death and to prevent tissue injury in the gut. researchgate.net The development of non-lipid analogues specific to the LPA2 receptor, such as the sulfamoyl benzoic acid derivatives, represents a significant advancement, as native LPA is not suitable for therapeutic use due to its very short half-life in plasma. researchgate.net This targeted receptor modulation underscores a key mechanism by which these compounds can exert significant protective biological effects.
Antimicrobial Activity Assessment (In Vitro)
The antimicrobial properties of benzoic acid derivatives, including this compound and its analogues, have been a subject of scientific investigation, revealing a spectrum of activity against various microbial pathogens.
Antibacterial Efficacy against Bacterial Strains
The antibacterial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzoic ring. nih.gov Generally, the presence of a carboxyl group is a key feature for the antimicrobial action of these weak acids. nih.govnih.gov Studies on various benzoic acid derivatives have demonstrated efficacy against strains like Escherichia coli. nih.gov
Specifically, analogues such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown notable antimicrobial activity. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative have been found to inhibit the growth of Gram-positive bacterial strains. nih.gov The position of substituents plays a critical role; for example, adding a hydroxyl group at the second carbon atom of the benzoic ring has been shown to reduce the time needed to kill bacterial cells. nih.gov Conversely, methoxybenzoic acids have been reported to be largely inactive against several tested pathogens. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a permeability barrier that can reduce the effectiveness of these compounds. nih.gov
Table 1: Antibacterial Activity of Selected Benzoic Acid Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue | Target Strain(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| Benzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |
| 2-hydroxybenzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Growth inhibition zone of 15 mm | nih.gov |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | Growth inhibition zone of 10 mm | nih.gov |
**3.3.2. Antitubercular Activity Studies against *Mycobacterium tuberculosis***
Analogues of this compound have demonstrated notable potential in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Benzoic acid derivatives are recognized for their antimycobacterial properties, and esterification of these acids can create prodrugs that may diffuse more easily through the mycobacterial cell membrane. nih.gov
Several studies have highlighted the efficacy of various benzoic acid derivatives against Mtb. A novel derivative isolated from Piper diospyrifolium, 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-5-(3-methylbut-2-en-1-yl) benzoic acid, exhibited activity against the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. researchgate.net Other research has focused on anthranilic acid derivatives, which are structural isomers of aminobenzoic acid. These compounds have been shown to affect targets within mycobacterial cells, with their antitubercular activity linked to the carboxylic acid moiety causing intrabacterial acidification. mdpi.com Furthermore, triazole derivatives have been identified as potent anti-TB agents, with some inhibiting Mtb growth in the low micromolar range and showing efficacy against multi-drug-resistant (MDR) strains. mdpi.comnih.gov For example, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both the H37Rv and MDR strains of Mtb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com
Table 2: In Vitro Antitubercular Activity of Selected Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue | Mtb Strain(s) | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-5-(3-methylbut-2-en-1-yl) benzoic acid | H37Rv | 125 | researchgate.net |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-MTB | 11 | mdpi.com |
| 1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole | H37Rv | 0.78 | researchgate.net |
Anticancer Research and Cytotoxicity Studies (In Vitro)
The exploration of this compound and its analogues has yielded significant findings in the realm of oncology, with numerous compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.
Evaluation of Cytotoxicity against Cancer Cell Lines
A range of synthetic derivatives related to this compound have been evaluated for their antiproliferative activity. Sulphamoylated analogues of 2-methoxyestradiol (B1684026), for example, have shown significant effects on adenocarcinoma cell lines. nih.gov In both HeLa (cervical adenocarcinoma) and MDA-MB-231 (estrogen receptor-negative breast adenocarcinoma) cells, these compounds reduced the cell population by 50% at a concentration of 0.5 μM after a 24-hour exposure. nih.gov
Other analogues containing the methoxyphenyl moiety have also shown promise. A thiazole (B1198619) derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, was most effective against leukemia cell lines (HL-60 and Jurkat) with IC₅₀ values of 7.5–8.9 μg/mL. biopolymers.org.uadmed.org.ua Similarly, the phenstatin (B1242451) analogue (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibited potent cytotoxic activity against all tested tumor cell lines, with IC₅₀ values in the nanomolar range after 72 hours of incubation. researchgate.net The cytotoxicity of these compounds is often dose- and cell line-dependent. nih.gov For instance, in a study of makaluvamine analogs, breast cancer cell lines were found to be the most sensitive. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Analogues against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Analogue | Cancer Cell Line | IC₅₀ Value | Exposure Time | Reference(s) |
|---|---|---|---|---|
| Sulphamoylated 2-methoxyestradiol analogues | HeLa, MDA-MB-231 | ~0.5 µM (GI₅₀) | 24 hours | nih.gov |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | Not Specified | biopolymers.org.uadmed.org.ua |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | Not Specified | biopolymers.org.uadmed.org.ua |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various tumor lines | Nanomolar range | 72 hours | researchgate.net |
| FBA-TPQ (Makaluvamine analog) | Most tested cell lines | 0.097-2.297 µmol/L | 72 hours | nih.gov |
| Nitazoxanide | AGS (Gastric) | < 3 µM | 48 hours | mdpi.com |
| Nitazoxanide | MKN45 (Gastric) | 1.9 µM | 48 hours | mdpi.com |
| Hydrazone 1d | PC-3 (Prostate) | 9.389 µM | Not Specified | mdpi.com |
Mechanistic Investigations of Microtubule Disruption and Cell Cycle Arrest
The anticancer activity of many of these analogues is mechanistically linked to their ability to interfere with the microtubule cytoskeleton, a critical component for cell division. embopress.orgnih.gov Microtubule-targeting agents (MTAs) can either stabilize or destabilize microtubules, ultimately leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. embopress.orgnih.gov
Direct evidence for this mechanism comes from studies on sulphamoylated 2-methoxyestradiol analogues. These compounds were observed to cause significant microtubule depolymerization in both HeLa and MDA-MB-231 cells. nih.gov This disruption of microtubule dynamics is a hallmark of agents that bind to tubulin and prevent its proper polymerization into functional microtubules. nih.gov The consequence of this interference is a halt in the cell cycle. For example, novel 2-amino-pyrrole-carboxamides (2-APCAs), which also function as MTAs, induce a robust G2/M phase cell cycle arrest and an accumulation of cells in the M-phase. nih.gov This mitotic arrest triggers the intrinsic apoptotic pathway, often evidenced by a reduction in mitochondrial membrane potential and the activation of caspases. nih.gov The ability of these sulfamoyl-containing compounds to disrupt microtubule integrity provides a clear mechanistic basis for their observed cytotoxic and antiproliferative effects. nih.govembopress.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Essential Pharmacophoric Features for Observed Biological Activities
The fundamental structure of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid comprises a central benzoic acid core, a sulfonamide linker, and a methoxyphenyl group. SAR studies have revealed that each of these components plays a critical role in the molecule's biological activity. The benzoic acid moiety is often essential for interacting with target proteins, with the carboxylate group frequently forming key hydrogen bonds or ionic interactions within the active site. The sulfonamide group serves as a crucial linker, providing both structural rigidity and hydrogen bonding capabilities. The methoxyphenyl group contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions with the target. Computational docking analyses have supported these experimental SAR findings, helping to rationalize the observed activities by modeling the binding of these compounds within the ligand-binding pockets of their targets.
Impact of Substituent Modifications on Potency, Selectivity, and Efficacy
Modifications to the benzoic acid portion of the molecule have been shown to significantly influence biological activity. The position of the carboxyl group on the phenyl ring is critical, with the meta position often being optimal for activity. Altering the electronic properties of the benzoic acid ring through the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid, thereby affecting its interaction with target residues. For instance, the introduction of a chlorine atom to the benzoic acid ring has been explored in related sulfamoyl benzoic acid analogs.
| Substitution on Benzoic Acid Moiety | Effect on Activity |
| Positional Isomers of Carboxyl Group | meta-position is often optimal |
| Introduction of Halogens | Can modulate electronic properties and binding affinity |
The sulfonamide nitrogen atom provides a key site for modification. Substitution at this position can have a profound impact on the compound's properties. For example, N-alkylation or N-arylation can alter the molecule's lipophilicity and conformational flexibility. In a series of related sulfamoyl benzoic acid analogues, replacing the N-H with various substituents, such as naphthyl, naphthylmethyl, and indolylalkyl groups, did not lead to a significant increase in inhibitory activity against cytosolic phospholipase A2α. However, strategic N-substitution in other contexts has been shown to enhance potency. For example, introducing a butyl linker to the sulfonamide nitrogen in a related series of compounds led to a significant increase in potency, lowering the EC50 value from the micromolar to the nanomolar range.
| Substitution on Sulfonamide Nitrogen | Observed Effect |
| N-alkylation/N-arylation | Can alter lipophilicity and conformation |
| Naphthyl, naphthylmethyl, indolylalkyl | No significant increase in cPLA2α inhibition |
| Butyl linker | Significant increase in potency in some analogs |
The methoxyphenyl group is another key area for structural modification. The position and nature of substituents on this phenyl ring can fine-tune the compound's interaction with the target protein. The methoxy (B1213986) group itself is important for activity, likely participating in hydrogen bonding or acting as a bioisosteric replacement for other functional groups. Studies on related compounds with a methoxyphenyl moiety have shown that the position of the methoxy group can be critical for activity. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the location of a methoxy group on the benzene part of the benzo[b]thiophene moiety played a significant role in antiproliferative activity.
| Modification on Methoxyphenyl Group | Impact on Biological Activity |
| Position of Methoxy Group | Critical for optimal interaction with the target |
| Additional Substituents | Can enhance or decrease activity depending on the nature and position |
Quantitative Structure-Activity Relationship (QSAR) Model Development
To better understand the relationship between the chemical structure and biological activity of this class of compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models use statistical methods to correlate variations in the chemical structure of compounds with their observed biological activities. For related series of compounds, 3D-QSAR studies have been employed to generate pharmacophore hypotheses. These models can help to identify the key steric and electronic features required for activity and can be used to predict the activity of novel, untested compounds. The development of such models is instrumental in prioritizing synthetic efforts towards more potent and selective analogs.
Rational Molecular Design Strategies Based on SAR Insights
The insights gained from SAR and QSAR studies have been instrumental in the rational design of new analogs of this compound with improved therapeutic profiles. By understanding the key pharmacophoric features and the effects of specific structural modifications, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic properties. A key strategy involves the isosteric replacement of certain functional groups to improve metabolic stability or to explore new interactions with the target. For example, the sulfonamide linker itself can be considered an isosteric replacement for other groups in different chemical series. nih.gov This rational, iterative process of design, synthesis, and testing, guided by SAR principles, continues to drive the discovery of novel and effective therapeutic agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, might interact with a biological target, typically a protein. The primary goals of molecular docking are to predict the binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or score. nih.gov For sulfamoyl benzoic acid analogues, molecular docking has been successfully used to rationalize their activity and guide the synthesis of more potent and specific agents. nih.gov
The analysis of binding poses reveals the specific orientation of the ligand within the active site of the target protein. For derivatives of benzoic acid, studies have shown that the carboxyl group often plays a critical role in anchoring the molecule within the binding pocket through hydrogen bonds with key amino acid residues. nih.gov In the case of this compound, the sulfamoyl linker and the methoxyphenyl group are predicted to engage in a network of hydrophobic and electrostatic interactions. nih.govresearchgate.net
Key intermolecular interactions that are typically analyzed include:
Hydrogen Bonds: The sulfonamide group and the carboxylic acid moiety are prime candidates for forming strong hydrogen bonds with polar residues in the protein's active site.
Hydrophobic Interactions: The phenyl rings of the benzoic acid and the methoxyphenyl group can form pi-pi stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. niscpr.res.in
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid, Sulfonamide NH, Sulfonyl oxygens, Methoxy (B1213986) oxygen | Arginine, Lysine, Histidine, Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic (pi-pi) | Benzoic acid ring, Methoxyphenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| van der Waals | Entire molecule | Leucine, Valine, Isoleucine, Alanine |
Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. uah.es These scores are calculated based on the intermolecular interactions observed in the predicted binding pose, as well as conformational strain and other energetic factors. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For a series of related inhibitors, these predicted binding energies can be correlated with experimentally determined activities, such as IC50 values, to build quantitative structure-activity relationship (QSAR) models. uah.es
| Ligand-Target Complex | Predicted Binding Energy (kcal/mol) | Key Contributing Interactions |
|---|---|---|
| This compound - Target A | -9.5 | Hydrogen bonds with Arg120, pi-pi stacking with Phe210 |
| This compound - Target B | -8.2 | Hydrophobic interactions with Leu85, Val102 |
*Note: The data in this table is illustrative and based on typical values observed for similar compounds.
Quantum Mechanical (QM) Calculations for Structural and Electronic Properties
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. niscpr.res.in These methods are used to determine a molecule's optimized geometry, conformational preferences, and a variety of electronic properties that govern its reactivity and interactions.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is performed to identify the different low-energy shapes (conformers) the molecule can adopt. nih.gov Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the absolute lowest energy conformer in solution.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily polarized.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 | Indicates high chemical stability |
*Note: The data in this table is illustrative and based on typical values observed for similar compounds using DFT methods. niscpr.res.inmalayajournal.org
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
The stability of the ligand-protein complex is often assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains securely bound in its initial pose. nih.gov Conversely, a large and fluctuating RMSD might indicate an unstable interaction where the ligand may be dissociating from the binding site. These simulations confirm the stability of interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, providing a more complete picture of the binding event. nih.govnih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
The exploration of novel therapeutic agents often begins long before any compounds are synthesized in a laboratory. For a molecule like this compound, computational chemistry and molecular modeling serve as powerful tools to predict and refine its potential biological activity. In silico screening and the design of virtual libraries are pivotal in this preclinical phase, allowing for the rapid assessment of vast numbers of related chemical structures to identify promising candidates for further development.
In silico screening involves the use of computer-based methods to screen large databases of chemical compounds against a biological target, such as an enzyme or a receptor. This process helps to prioritize which molecules are most likely to exhibit the desired biological effect. For analogues of this compound, this typically involves techniques like molecular docking. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding affinity. tandfonline.comtandfonline.com For instance, benzenesulfonamide (B165840) derivatives, the class to which our target compound belongs, are often evaluated as inhibitors of carbonic anhydrases, enzymes implicated in various diseases. mdpi.comnih.govnih.gov Computational studies on these derivatives have revealed key interactions, such as the coordination of the sulfonamide group with the zinc ion in the enzyme's active site and π-π stacking interactions with histidine residues. tandfonline.com
Virtual library design is a strategic extension of in silico screening. Instead of screening existing compounds, a virtual library is a collection of hypothetical molecules that are designed computationally. This library is constructed by systematically modifying a parent scaffold, in this case, this compound. The modifications can include altering substituent groups, changing their positions on the aromatic rings, or introducing different linker chemistries. This approach allows for a focused exploration of the chemical space around the lead compound to optimize its properties. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental to this process. nih.govnih.gov
The design of a virtual library of analogues of this compound would be guided by established SAR principles for sulfonamides. For example, modifications to the benzoic acid moiety or the methoxyphenyl group could be explored to enhance binding affinity or selectivity for a specific biological target. The "tail approach" is a common strategy in which different aryl or heterocyclic moieties are attached to the benzenesulfonamide scaffold to interact with hydrophobic pockets in the active site of target enzymes. nih.gov
The results of such a virtual screening campaign can be compiled into data tables to compare the predicted efficacy of the designed analogues. An illustrative example of how such data might be presented is shown below.
Table 1: Illustrative Virtual Screening Data for Analogues of this compound
| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Analogue-001 | Replacement of methoxy group with a trifluoromethyl group | -8.5 | Enhanced hydrophobic interactions |
| Analogue-002 | Addition of a chloro group to the benzoic acid ring | -7.9 | Halogen bonding with receptor backbone |
| Analogue-003 | Isosteric replacement of benzoic acid with a tetrazole ring | -9.1 | Improved hydrogen bonding network |
| Analogue-004 | Extension of the methoxy group to an ethoxy group | -7.5 | Steric hindrance observed |
Following the in silico screening of the virtual library, the most promising candidates are then selected for chemical synthesis and subsequent in vitro and in vivo testing. This computational pre-selection significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.govmdpi.comnih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogues with Optimized Profiles
The development of advanced analogues of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is a critical step towards optimizing its pharmacological profile for potential therapeutic applications. The primary goal is to enhance its potency, selectivity, and drug-like properties. Initial research into sulfamoyl benzoic acid analogues has demonstrated the potential of this chemical scaffold to yield specific agonists for the LPA2 receptor, which is implicated in protective effects within the gut. nih.govnih.govnii.ac.jp
Future synthetic efforts will likely focus on systematic modifications of the core structure. This includes altering the substitution patterns on both the benzoic acid and the phenylsulfamoyl rings. For instance, the introduction of different functional groups, such as halogens or alkyl chains, at various positions could modulate the compound's binding affinity and specificity for the LPA2 receptor. The methoxy (B1213986) group on the phenylsulfamoyl ring is a key feature, and exploring other alkoxy groups or bioisosteric replacements could lead to improved interactions with the receptor's binding pocket.
A key strategy in the design of these advanced analogues will be structure-activity relationship (SAR) studies guided by computational modeling. nih.govnih.govnii.ac.jp By creating a library of related compounds and testing their activity, researchers can build a comprehensive understanding of how different chemical modifications influence biological function. This iterative process of design, synthesis, and biological evaluation is essential for the rational development of drug candidates with superior efficacy and safety profiles.
Table 1: Exemplary Structural Modifications for Analogue Synthesis
| Modification Site | Proposed Change | Anticipated Outcome |
| Benzoic Acid Ring | Introduction of electron-withdrawing or -donating groups | Altered acidity and binding interactions |
| Sulfamoyl Linker | Variation of the linker length or rigidity | Optimization of the spatial orientation within the binding pocket |
| Phenylsulfamoyl Ring | Substitution with different alkoxy or halogen groups | Enhanced selectivity and potency for the LPA2 receptor |
Elucidation of Novel Molecular Targets and Pathways
While the primary known target for the class of sulfamoyl benzoic acid analogues is the LPA2 receptor, a comprehensive understanding of the complete pharmacological profile of this compound requires the exploration of potential off-target effects and novel molecular interactions. Future research should venture beyond the LPA2 receptor to identify other cellular components that may be modulated by this compound.
Furthermore, downstream signaling pathways activated by this compound warrant detailed investigation. Beyond the canonical G protein signaling associated with LPA2, researchers should explore potential biased agonism, where the compound preferentially activates certain downstream pathways over others. This could lead to the development of functionally selective agonists with more targeted therapeutic effects. Techniques such as phosphoproteomics and kinome profiling can be employed to map the signaling cascades initiated by the compound, potentially revealing novel pathways and molecular targets that were previously unknown.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular and systemic effects of this compound and its advanced analogues, the integration of multi-omics data is indispensable. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's mechanism of action. uni.ludrugbank.comnih.govgoogle.com
Transcriptomic analysis, for instance, can reveal changes in gene expression patterns in response to treatment with the compound, providing insights into the cellular processes that are affected. Proteomics can identify alterations in protein levels and post-translational modifications, offering a more direct view of the functional changes within the cell. Metabolomics, the study of small molecule metabolites, can shed light on how the compound influences cellular metabolism and bioenergetics.
By integrating these diverse datasets, researchers can construct detailed molecular networks that illustrate the compound's impact on the biological system. drugbank.com This systems-level understanding is crucial for identifying biomarkers of drug response, predicting potential toxicities, and elucidating the complex interplay of pathways that contribute to the compound's therapeutic effects. For example, multi-omics data could reveal how activation of the LPA2 receptor by this compound leads to changes in cell proliferation, apoptosis, or inflammation at a molecular level.
Table 2: Application of Multi-Omics in Mechanistic Studies
| Omics Approach | Data Generated | Potential Insights |
| Transcriptomics | mRNA expression levels | Identification of regulated genes and pathways |
| Proteomics | Protein abundance and modifications | Elucidation of changes in cellular machinery and signaling |
| Metabolomics | Levels of endogenous metabolites | Understanding of metabolic reprogramming and bioenergetic effects |
| Integrated Analysis | Combined molecular networks | Comprehensive mechanistic model of drug action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
